molecular formula C16H17FN2O2S B2610269 N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034571-07-6

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2610269
CAS No.: 2034571-07-6
M. Wt: 320.38
InChI Key: URWNMKBIALCMEG-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a cyclopropyl group attached to a pyridine ring, a fluorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylpyridine intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include cyclopropyl bromide, pyridine derivatives, and sulfonamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide include other sulfonamide derivatives and pyridine-containing molecules. Examples include:

  • N-(pyridin-3-ylmethyl)-4-fluorobenzenesulfonamide
  • N-(cyclopropylmethyl)-4-fluoro-3-methylbenzenesulfonamide
  • 4-fluoro-3-methylbenzenesulfonamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, fluorine atom, and sulfonamide moiety contribute to its stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11-6-15(4-5-16(11)17)22(20,21)19-9-12-7-14(10-18-8-12)13-2-3-13/h4-8,10,13,19H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWNMKBIALCMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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